molecular formula C20H25N5O2 B2593315 8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione CAS No. 303969-85-9

8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2593315
CAS RN: 303969-85-9
M. Wt: 367.453
InChI Key: QILDYPHAOTZXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a purine derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the reduction of inflammation. These effects make it a promising candidate for the development of new drugs for the treatment of viral infections, cancer, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is its potential for use in drug development. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione. One area of interest is its potential for use in the development of new antiviral drugs, particularly for the treatment of RNA viruses. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which could inform its use in drug development. Finally, its potential for use in materials science, particularly in the development of new sensors or catalysts, is an area of ongoing research.

Synthesis Methods

The synthesis of 8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been achieved through different methods, including the condensation of 2,6-dioxopurine with 4-methylbenzylamine and 1-amino-8-azepanone, followed by the reduction of the resulting imine. Other methods include the reaction of 2,6-dioxopurine with 4-methylbenzylamine and 1-amino-8-azepanone in the presence of a reducing agent.

Scientific Research Applications

8-Azepan-1-yl-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been shown to have antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.

properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-7-9-15(10-8-14)13-25-16-17(23(2)20(27)22-18(16)26)21-19(25)24-11-5-3-4-6-12-24/h7-10H,3-6,11-13H2,1-2H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILDYPHAOTZXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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